molecular formula C13H11F3N2O2S B2917453 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 860787-30-0

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B2917453
M. Wt: 316.3
InChI Key: ISHUJTCCBMWDIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a sequence of reactions. Starting with aniline , subsequent steps include the use of trifluoroacetic anhydride and sulfonyl chloride . The newly synthesized compounds are characterized through spectral analysis. Notably, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (designated as 6b) exhibits the highest antibacterial activity .


Molecular Structure Analysis

The molecular formula of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is C₁₃H₁₁F₃N₂O₂S . It consists of a benzene ring with an attached sulfonamide group. The trifluoromethyl group enhances its lipophilicity and influences its biological properties .

Scientific Research Applications

  • Synthesis and Characterization in Sulfonamide Derivatives Research conducted by Demircioğlu et al. (2018) involved the synthesis of sulfonamide derivatives, including Schiff base ligands containing aromatic sulfonamide fragments. These compounds were characterized using spectroscopic techniques, X-ray diffraction, and antimicrobial activity assessments. The study highlights the significance of these derivatives in antimicrobial applications (Demircioğlu et al., 2018).

  • Enzyme Inhibition and Biochemical Evaluation The work by Röver et al. (1997) explored N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This study is significant for understanding the biochemical properties of these compounds and their potential role in inhibiting specific enzymes (Röver et al., 1997).

  • Investigation of Pharmacokinetics and Bioavailability Stearns et al. (2002) examined the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist. This research is crucial for understanding the absorption, distribution, metabolism, and excretion of such compounds in biological systems (Stearns et al., 2002).

  • Synthesis and Biological Evaluation as Phospholipase A2 Inhibitors Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. This study provides insights into the therapeutic potential of these compounds in inhibiting specific enzymes linked to certain diseases (Oinuma et al., 1991).

  • Antimicrobial Activity in Novel Sulfonamide Derivatives El-Gaby et al. (2018) prepared a series of sulfonamide derivatives and assessed their antimicrobial activity. The study emphasizes the role of these compounds in combating microbial infections (El-Gaby et al., 2018).

  • Carbonic Anhydrase Inhibition for Glaucoma Treatment Nocentini et al. (2016) synthesized benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed significant inhibition of human carbonic anhydrase isoforms. This research has implications for the development of treatments for glaucoma (Nocentini et al., 2016).

  • Photodynamic Therapy Applications in Cancer Treatment Pişkin et al. (2020) discussed the synthesis and characterization of new benzenesulfonamide derivative groups, emphasizing their potential use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHUJTCCBMWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Citations

For This Compound
3
Citations
M Varalakshmi, C Nagaraju - Organic Communications, 2016 - acgpubs.org
Synthesis of a series of new N-4-(N-2-(trifluoromethylphenyl)) sulfamoyl amide derivatives 6 (ai) was accomplished by a sequence of reactions by using aniline as a starting compound (…
Number of citations: 1 www.acgpubs.org
W Huang, L Shi, M Liu, Z Zhang, F Liu, T Long, S Wen… - Molecules, 2022 - mdpi.com
Primary arylsulfonamide functional groups feature prominently in diverse pharmaceuticals. However, natural arylsulfonamides are relatively infrequent. In this work, two novel …
Number of citations: 7 www.mdpi.com
A Brai, F Martelli, V Riva, A Garbelli… - Journal of medicinal …, 2019 - ACS Publications
Increased frequency of arbovirus outbreaks in the last 10 years represents an important emergence for global health. Climate warming, extensive urbanization of tropical regions, and …
Number of citations: 56 pubs.acs.org

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